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Compound of Interest

Compound Name: ML363

Cat. No.: B609154 Get Quote

Disclaimer: Initial searches for "ML363" in the context of prostate cancer research did not yield

specific results for a compound with this exact name. However, the query may contain a

typographical error, and it is highly probable the intended subjects of interest are ML364, a

known inhibitor of Ubiquitin-Specific Proteases (USP) 2 and 8, or miR-363, a microRNA

implicated in prostate cancer progression. This document provides detailed application notes

and protocols for both of these molecules in the context of prostate cancer research.

Section 1: Application of ML364 (USP2/USP8
Inhibitor) in Prostate Cancer Research
Introduction
ML364 is a selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2) with an

IC50 of 1.1 μM.[1][2] It has been shown to induce cell cycle arrest and inhibit the proliferation of

cancer cells by promoting the degradation of key cell cycle regulators like cyclin D1.[1][2] Given

the emerging roles of USP2 and its homolog USP8 in prostate cancer, ML364 and similar

inhibitors are valuable tools for investigating their therapeutic potential.

Ubiquitin-Specific Proteases (USPs) are deubiquitinating enzymes (DUBs) that remove

ubiquitin from target proteins, thereby rescuing them from proteasomal degradation. In prostate

cancer, several USPs are dysregulated and contribute to tumor progression.

USP2: Overexpressed in a significant portion of prostate cancers, USP2a (an isoform of

USP2) has been shown to deubiquitinate and stabilize proteins involved in cell survival and
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proliferation, such as Fatty Acid Synthase (FAS) and MDM2, an E3 ligase that targets the

tumor suppressor p53 for degradation.[3][4] By stabilizing MDM2, USP2a indirectly leads to

p53 degradation, promoting cancer cell survival.[4]

USP8: Also known as UBPY, USP8 has been implicated in the regulation of receptor tyrosine

kinase signaling, such as the EGFR pathway. In prostate cancer, silencing of USP8 has been

shown to reduce cell viability and migration, and enhance the anti-tumor activity of

chemotherapeutic agents like docetaxel, partly through the suppression of the NF-κB

signaling pathway.[5]

Data Presentation
The following table summarizes the reported effects of ML364 on various cancer cell lines,

providing an indication of its potential activity in prostate cancer models.
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Compound Target(s) Cell Line(s) Effect(s)

Reported

IC50 /

Concentratio

n

Reference(s)

ML364 USP2

LNCaP

(Prostate

Cancer),

MCF7

(Breast

Cancer)

Inhibition of

cell viability
5-20 μM [1]

ML364 USP2

HCT116

(Colorectal

Cancer),

Mino (Mantle

Cell

Lymphoma)

Reduction of

cyclin D1

protein levels,

Cell cycle

arrest

10 μM [1]

ML364 USP2

Caki-1 (Renal

Carcinoma),

ACHN (Renal

Carcinoma),

DU145

(Prostate

Carcinoma),

A549 (Lung

Carcinoma)

Downregulati

on of survivin

expression,

Enhancement

of TRAIL-

mediated

apoptosis

Not specified [6]
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Caption: ML364 inhibits USP2, leading to increased MDM2 degradation and p53 stabilization.
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Caption: Experimental workflow for evaluating the effects of ML364 on prostate cancer cells.
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Experimental Protocols
This protocol is for determining the cytotoxic effects of ML364 on prostate cancer cell lines.

Materials:

Prostate cancer cell lines (e.g., LNCaP, DU145)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)

ML364 (stock solution in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Multichannel pipette

Plate reader (570 nm wavelength)

Procedure:

Cell Seeding:

Trypsinize and count the prostate cancer cells.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell

attachment.

Compound Treatment:
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Prepare serial dilutions of ML364 in complete medium from the stock solution. A typical

concentration range to test would be 0.1 µM to 100 µM.

Include a vehicle control (DMSO) at the same concentration as the highest ML364

concentration.

Carefully remove the medium from the wells and add 100 µL of the medium containing the

different concentrations of ML364 or vehicle control.

Incubate the plate for 48-72 hours.

MTT Assay:

After the incubation period, add 20 µL of MTT solution to each well.

Incubate the plate for 4 hours at 37°C.

Carefully aspirate the medium containing MTT from each well.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 10 minutes to ensure complete dissolution.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

This protocol is for analyzing the effect of ML364 on the protein expression levels of its targets

and downstream effectors.

Materials:

Prostate cancer cells treated with ML364 as described above.

RIPA lysis buffer with protease and phosphatase inhibitors.
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BCA protein assay kit.

Laemmli sample buffer.

SDS-PAGE gels.

PVDF membrane.

Transfer buffer.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-USP2, anti-p53, anti-Cyclin D1, anti-Survivin, anti-β-actin).

HRP-conjugated secondary antibodies.

Enhanced chemiluminescence (ECL) substrate.

Chemiluminescence imaging system.

Procedure:

Protein Extraction:

After treatment with ML364, wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer on ice for 30 minutes.

Scrape the cells and collect the lysate.

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein.

Protein Quantification:

Determine the protein concentration of each sample using a BCA assay according to the

manufacturer's instructions.
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Sample Preparation and SDS-PAGE:

Normalize the protein concentrations for all samples.

Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

Run the gel until the dye front reaches the bottom.

Protein Transfer:

Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer

system.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at

4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Detection:

Incubate the membrane with ECL substrate.

Capture the chemiluminescent signal using an imaging system.

Analyze the band intensities and normalize to a loading control like β-actin.
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Section 2: Application of miR-363 in Prostate Cancer
Research
Introduction
microRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression

post-transcriptionally. Their dysregulation is a hallmark of many cancers, including prostate

cancer. miR-363 has been identified as a miRNA with a context-dependent role in cancer. In

prostate cancer, studies have shown that miR-363 can act as both an oncomiR and a tumor

suppressor.

Oncogenic Role: Some studies have reported that miR-363 is upregulated in prostate cancer

cells and can promote cell proliferation and epithelial-to-mesenchymal transition (EMT) by

positively regulating the translation of c-myc.[7]

Tumor-Suppressive Role: Conversely, other research indicates that miR-363-3p can inhibit

prostate cancer progression by directly targeting Dickkopf 3 (DKK3), a negative regulator of

the Wnt signaling pathway.[8][9] This inhibition of DKK3 by miR-363-3p leads to increased

cell viability and invasion.[8][9] The miR-106a~363 cluster has also been implicated in the

development of neuroendocrine prostate cancer.[10]

The dual role of miR-363 highlights the complexity of miRNA function in cancer and

underscores the importance of studying its specific targets and downstream pathways in

different prostate cancer contexts.

Data Presentation
The following table summarizes the findings on the role of miR-363 in prostate cancer.
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miRNA

Prostate

Cancer Cell

Line(s)

Modulation Effect(s) Target(s) Reference(s)

miR-363 PC-3
Overexpressi

on

Increased cell

proliferation,

transformatio

n, and EMT

c-myc

(indirect

positive

regulation)

[7]

miR-363-3p PC3
Overexpressi

on

Increased cell

viability,

migration,

and invasion;

Decreased

apoptosis

DKK3 [8][9]

miR-363-3p PC3 Knockdown

Decreased

cell viability,

migration,

and invasion;

Increased

apoptosis

DKK3 [8][9]
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Caption: Dual role of miR-363 in prostate cancer signaling.
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Functional Assays (48-72h post-transfection)

Prostate Cancer Cell Culture
(e.g., PC3)
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Caption: Workflow for studying the function of miR-363 in prostate cancer cells.

Experimental Protocols
This protocol describes the transient transfection of miRNA mimics or inhibitors into prostate

cancer cells.

Materials:

Prostate cancer cell line (e.g., PC3)

Complete cell culture medium

Opti-MEM I Reduced Serum Medium

miRNA mimic (e.g., hsa-miR-363-3p mimic), miRNA inhibitor (e.g., hsa-miR-363-3p hairpin

inhibitor), and negative controls

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/product/b609154?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lipofectamine RNAiMAX Transfection Reagent

6-well plates

Procedure:

Cell Seeding:

The day before transfection, seed cells in a 6-well plate at a density that will result in 30-

50% confluency at the time of transfection.

Transfection Complex Preparation:

For each well, dilute 50 pmol of miRNA mimic, inhibitor, or negative control in 250 µL of

Opti-MEM.

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and

incubate for 5 minutes at room temperature.

Combine the diluted miRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate

for 20 minutes at room temperature to allow for complex formation.

Transfection:

Add the 500 µL of transfection complex to each well containing cells and fresh medium.

Gently rock the plate to ensure even distribution.

Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before performing

downstream assays.

This protocol is used to assess the effect of miR-363 modulation on the migratory capacity of

prostate cancer cells.

Materials:

Transfected prostate cancer cells
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Transwell inserts (8.0 µm pore size) for 24-well plates

Serum-free medium

Complete medium with FBS (chemoattractant)

Cotton swabs

Methanol

Crystal Violet staining solution

Microscope

Procedure:

Cell Preparation:

After 48 hours of transfection, harvest the cells by trypsinization.

Resuspend the cells in serum-free medium and count them.

Assay Setup:

Add 600 µL of complete medium with 10% FBS to the lower chamber of the 24-well plate.

Seed 5 x 10^4 transfected cells in 200 µL of serum-free medium into the upper chamber of

the Transwell insert.

Incubation:

Incubate the plate at 37°C for 24 hours.

Cell Staining and Counting:

After incubation, carefully remove the non-migrated cells from the upper surface of the

insert with a cotton swab.

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
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Stain the cells with 0.1% Crystal Violet for 20 minutes.

Gently wash the inserts with water.

Data Acquisition:

Count the number of migrated cells in several random fields under a microscope.

Calculate the average number of migrated cells per field for each condition.

Note: These protocols provide a general framework. Optimization of cell numbers, reagent

concentrations, and incubation times may be necessary for specific cell lines and experimental

conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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